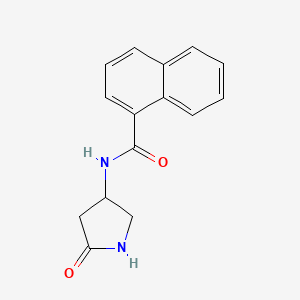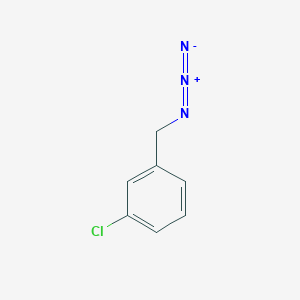![molecular formula C20H22N2O4S B2870262 N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-66-9](/img/structure/B2870262.png)
N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs, including antibiotics and diuretics .
Molecular Structure Analysis
The molecule contains a pyrido[3,2,1-ij]quinoline core, which is a type of quinoline. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures, such as other quinolines, are known to undergo a variety of chemical reactions. For example, quinolines can be synthesized through the Skraup synthesis, Doebner reaction, or Combes quinoline synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially allow for hydrogen bonding, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Neurotoxicity Studies
This compound is a type of N-(2-methoxybenzyl)phenethylamine (NBOMe) drug . NBOMe drugs are potent psychoactive substances, and there is limited knowledge available on their toxicity . This compound can be used in neurotoxicity studies to explore the mechanisms underlying the neurotoxicity of such substances .
Psychoactive Substance Research
The compound is a potent psychoactive substance . It can be used in research to understand the effects of such substances on the human brain and behavior .
Cytotoxicity Studies
The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs . This compound can be used in cytotoxicity studies to understand the cytotoxic effects of such substances .
Oxidative Stress Studies
The compound can be used in oxidative stress studies. The NBOMe drugs have been found to cause oxidative stress, which can lead to cell damage .
Metabolic Studies
The compound can be used in metabolic studies. The NBOMe drugs have been found to affect the metabolism of cells .
Energetic Studies
The compound can be used in energetic studies. The NBOMe drugs have been found to affect the energy production of cells .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-18-7-3-2-5-16(18)13-21-27(24,25)17-11-14-6-4-10-22-19(23)9-8-15(12-17)20(14)22/h2-3,5,7,11-12,21H,4,6,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYKLLZACNRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

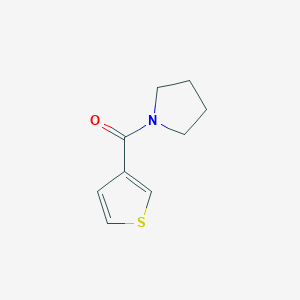
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2870184.png)
![1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870185.png)
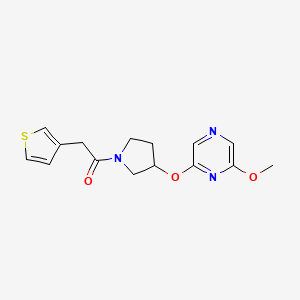

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2870188.png)
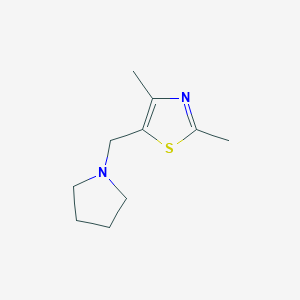

![5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2870196.png)

